

# Application Notes & Protocols for 2-Methyl-1-nitroanthraquinone

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methyl-1-nitroanthraquinone

Cat. No.: B094343

[Get Quote](#)

## Preamble: A Directive on Handling 2-Methyl-1-nitroanthraquinone

This document serves as an essential laboratory manual for researchers, scientists, and drug development professionals engaged in work involving **2-Methyl-1-nitroanthraquinone** (CAS No. 129-15-7). The nature of this compound—a suspected carcinogen with demonstrated carcinogenic effects in animal studies—necessitates a protocol that prioritizes safety through rigorous engineering controls, meticulous personal protection, and a deep understanding of its chemical properties.<sup>[1][2][3]</sup> This guide is structured not as a mere list of steps, but as a holistic operational directive. The causality behind each recommendation is explained to instill a culture of informed safety and scientific integrity. The protocols herein are designed to be self-validating, ensuring that risk is minimized at every stage of the experimental workflow, from procurement to disposal.

## Section 1: Compound Profile and Hazard Analysis

**2-Methyl-1-nitroanthraquinone** is a pale yellow, crystalline solid that is insoluble in water.<sup>[1][4]</sup> Historically, it was a key intermediate in the synthesis of anthraquinone-based dyes.<sup>[3]</sup> While its commercial production in the United States has ceased, its unique chemical structure, featuring a reactive nitro group, makes it a subject of interest in synthetic chemistry and toxicology research.<sup>[1][5]</sup> The nitro group can be readily reduced to an amino group, and the compound can also be oxidized, opening pathways for the synthesis of various derivatives.<sup>[1][5]</sup>

However, its utility is overshadowed by significant health hazards. It is classified as a suspected human carcinogen (GHS H351) and is listed under California's Proposition 65.[\[1\]](#)[\[2\]](#) Bioassays conducted by the National Toxicology Program (NTP) found that orally administered **2-methyl-1-nitroanthraquinone** is carcinogenic in Fischer 344 rats, causing a range of tumors.[\[1\]](#)[\[3\]](#) Therefore, all laboratory operations must be conducted with the assumption that this compound poses a carcinogenic risk to humans.

## 1.1: Core Chemical and Safety Data

The following table summarizes the essential properties and hazards of **2-Methyl-1-nitroanthraquinone**.

| Property          | Value                                                                                                                                                       | Source(s)                               |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| CAS Number        | 129-15-7                                                                                                                                                    | <a href="#">[4]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>15</sub> H <sub>9</sub> NO <sub>4</sub>                                                                                                              | <a href="#">[5]</a> <a href="#">[7]</a> |
| Molecular Weight  | 267.24 g/mol                                                                                                                                                |                                         |
| Appearance        | Pale yellow needles or light yellow solid                                                                                                                   | <a href="#">[1]</a>                     |
| Melting Point     | 270–271 °C (518–520 °F)                                                                                                                                     | <a href="#">[1]</a> <a href="#">[4]</a> |
| Solubility        | Insoluble in water; Soluble in nitrobenzene; Slightly soluble in hot benzene, chloroform, and acetic acid.                                                  | <a href="#">[1]</a> <a href="#">[7]</a> |
| Primary Hazard    | Suspected of causing cancer (GHS: H351)                                                                                                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Acute Hazards     | Causes serious eye irritation. May cause skin and respiratory tract irritation. Harmful if swallowed. Emits toxic NO <sub>x</sub> fumes upon decomposition. | <a href="#">[4]</a> <a href="#">[8]</a> |
| Incompatibilities | Strong oxidizing agents.                                                                                                                                    | <a href="#">[8]</a>                     |

## 1.2: Risk Assessment and Foundational Safety Pillars

The primary risks associated with this compound are:

- Inhalation: Airborne dust presents the most significant risk of exposure, particularly during weighing and transfers.
- Dermal Contact: Direct skin contact can lead to irritation and potential systemic absorption.
- Ingestion: Accidental ingestion is harmful and must be prevented through strict hygiene protocols.<sup>[8]</sup>

To mitigate these risks, the following three pillars of safety must be implemented without exception:

- Engineering Controls (Primary Barrier): All handling of solid **2-Methyl-1-nitroanthraquinone** and its concentrated solutions must occur within a certified chemical fume hood or a negative-pressure glove box.<sup>[5]</sup> The airflow of the hood must be verified before work begins. Horizontal laminar-flow hoods are strictly forbidden for this work, as they direct airflow towards the operator.<sup>[5]</sup>
- Personal Protective Equipment (PPE) (Secondary Barrier): PPE is not a substitute for engineering controls but a critical secondary defense. The required PPE is detailed in the protocols below.
- Standard Operating Procedures (SOPs) (Procedural Barrier): Adherence to the specific, detailed protocols in this manual is mandatory. No deviation is permitted without a formal risk assessment.

## Section 2: Experimental Protocols

### 2.1: Protocol for Weighing and Aliquoting Solid Compound

Causality: This protocol is designed to prevent the generation and inhalation of aerosolized powder, the primary route of exposure. Every step is deliberate to minimize energy imparted to the solid material.

## Step-by-Step Methodology:

## • Preparation:

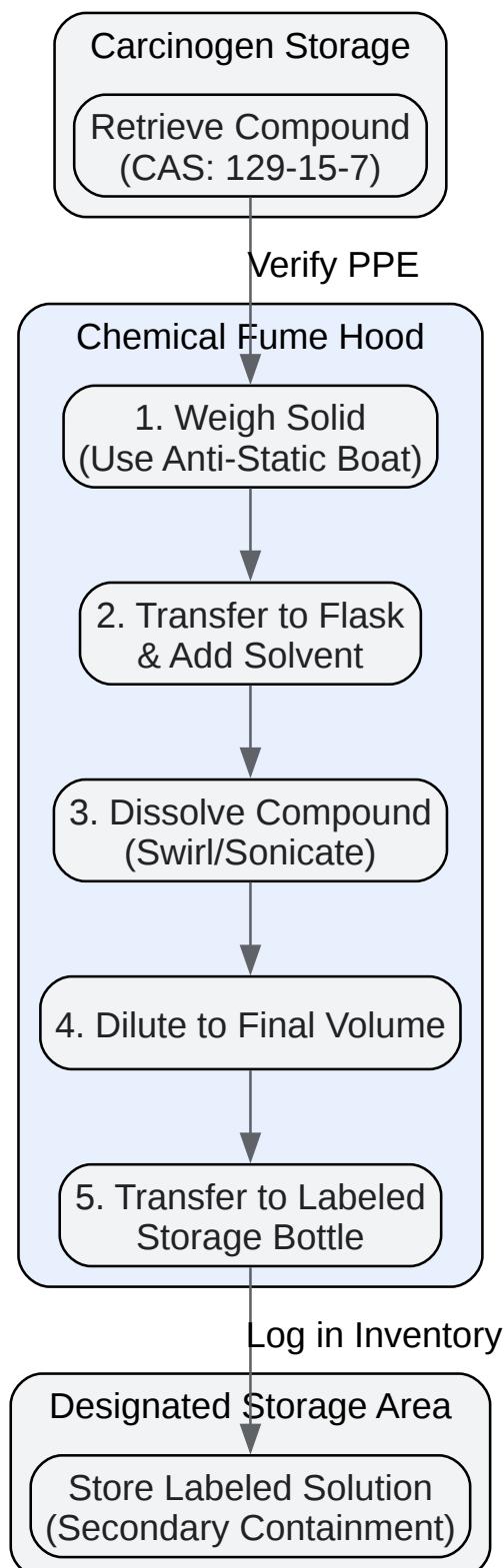
- Don appropriate PPE: NIOSH-approved half-face respirator with an organic vapor/HEPA combination cartridge, chemical splash goggles, a buttoned lab coat, and two pairs of nitrile gloves.[\[4\]](#)
- Verify that the chemical fume hood is operational, with the sash at the lowest practical height.
- Decontaminate the work surface within the hood.
- Place a plastic-backed absorbent liner on the work surface to contain any potential minor spills.
- Use an anti-static weigh boat and spatulas to prevent electrostatic dispersal of the powder.

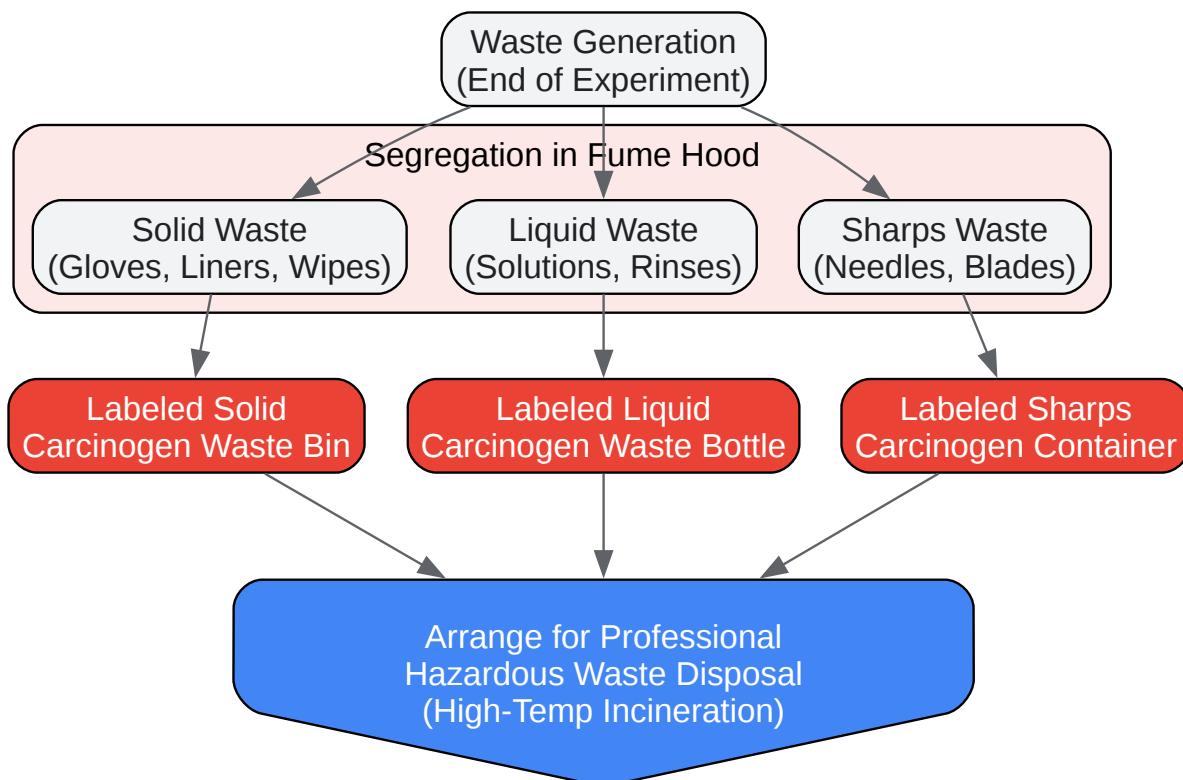
## • Procedure:

- Retrieve the sealed container of **2-Methyl-1-nitroanthraquinone** from its designated carcinogen storage location.[\[6\]](#)
- Place the container, a labeled receiving vial, and all necessary tools inside the fume hood.
- Slowly and deliberately open the main container. Avoid any sudden movements.
- Using a clean spatula, carefully transfer the desired amount of the pale yellow solid to the weigh boat on a tared balance. Do not scrape or tap the container.
- Once the desired mass is obtained, carefully transfer the solid from the weigh boat to the labeled receiving vial.
- Securely cap both the source container and the new vial.
- Wipe the exterior of both containers with a damp cloth before removing them from the hood.

- Post-Procedure Cleanup:
  - Treat the weigh boat, spatula, and absorbent liner as contaminated solid waste.
  - Wipe down the balance and the fume hood work surface with a suitable solvent (e.g., ethanol) followed by soap and water. All wipes are to be disposed of as hazardous waste.

## 2.2: Protocol for Preparation of Stock Solutions


Causality: This protocol ensures that the dissolution process is contained and that the resulting carcinogenic solution is stored and labeled correctly. The choice of solvent is critical and must be compatible with subsequent experimental steps.


Step-by-Step Methodology:

- Preparation:
  - Perform all steps within a certified chemical fume hood.
  - Ensure all necessary PPE from Protocol 2.1 is in use.
  - Select a suitable solvent based on experimental needs (e.g., nitrobenzene for high solubility, chloroform for moderate solubility).[\[1\]](#) Note: Benzene is also a carcinogen and its use should be minimized or replaced if possible.
  - Use a volumetric flask made of appropriate material (e.g., glass) with a secure cap or stopper.
- Procedure:
  - Add the weighed solid of **2-Methyl-1-nitroanthraquinone** to the volumetric flask.
  - Add a small amount of the chosen solvent to wet the solid.
  - Gently swirl the flask to begin dissolution. If necessary, use a sonicator bath placed inside the fume hood. Avoid vigorous shaking which can generate aerosols.
  - Once the solid is fully dissolved, carefully add the solvent up to the calibration mark.

- Cap the flask and invert it several times to ensure homogeneity.
- Storage and Labeling:
  - Transfer the solution to a clearly labeled, sealed storage bottle.
  - The label must include: "**2-Methyl-1-nitroanthraquinone**," the concentration, the solvent, the date of preparation, and a clear "WARNING: SUSPECTED CARCINOGEN" hazard statement.
  - Store the solution in a designated, bunded (secondary containment) area for carcinogenic liquids.

## Workflow for Solution Preparation





[Click to download full resolution via product page](#)

Caption: Waste segregation and disposal workflow for **2-Methyl-1-nitroanthraquinone**.

## Section 4: Emergency Response Protocols

Causality: Immediate and correct action during an emergency is critical to minimizing exposure and harm. These steps are based on authoritative first aid and spill response guidelines.

- Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes while holding the eyelids open. Remove contact lenses if present. Seek immediate medical attention. [4]\* Skin Contact: Immediately remove all contaminated clothing and flood the affected skin with water. Gently wash the area thoroughly with soap and water. Seek medical attention if irritation develops. [4]\* Inhalation: Immediately move the affected person to fresh air. Seek immediate medical attention. [5]\* Ingestion: DO NOT induce vomiting. If the person is conscious and not convulsing, give one or two glasses of water to dilute the chemical. Seek immediate medical attention. [5]\* Small Spill (Solid):

- Alert others in the area and restrict access.
- Wearing full PPE, gently dampen the spilled solid with water to prevent it from becoming airborne. [4] 3. Carefully transfer the dampened material and any contaminated soil/absorbent into a labeled, sealable waste container. [4] 4. Use absorbent paper dampened with water to clean the area, then wash the surface with a soap and water solution. [4] 5. All cleanup materials must be disposed of as carcinogenic waste.

## References

- **2-METHYL-1-NITROANTHRAQUINONE** - CAMEO Chemicals - NOAA. National Oceanic and Atmospheric Administration. URL: <https://cameochemicals.noaa.gov/chemical/20658>
- 129-15-7, **2-Methyl-1-nitroanthraquinone** Formula - ECHEMI. ECHEMI. URL: <https://www.echemi.com/products/129-15-7.html>
- **2-methyl-1-nitroanthraquinone** - Safety Data Sheet - ChemicalBook. ChemicalBook. URL: <https://www.chemicalbook.com/ProductSafety.aspx?cas=129-15-7>
- **2-Methyl-1-nitroanthraquinone** | C15H9NO4 | CID 31426 - PubChem. National Institutes of Health. URL: <https://pubchem.ncbi.nlm.nih.gov/compound/31426>
- safety data sheet - Spectrum Chemical. Spectrum Chemical. URL: <https://www.spectrumchemical.com/media/eCommerce/sds/N1512.pdf>
- **2-Methyl-1-nitroanthraquinone** (of uncertain purity) - OEHHA - CA.gov. California Office of Environmental Health Hazard Assessment. URL: <https://oehha.ca.gov/proposition-65/chemicals/2-methyl-1-nitroanthraquinone-uncertain-purity>
- 2-Methyl-1-Bitroanthraquinone - ChemBK. ChemBK. URL: <https://www.chembk.com/en/chem/2-Methyl-1-Bitroanthraquinone>
- **2-methyl-1-nitroanthraquinone** | 129-15-7 - ChemicalBook. ChemicalBook. URL: [https://www.chemicalbook.com/ChemicalProductProperty\\_EN\\_CB9874918.htm](https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9874918.htm)
- A Comparative Analysis of 2- Nitroanthraquinone and 1 - Benchchem. Benchchem. URL: <https://www.benchchem.com>
- **2-METHYL-1-NITROANTHRAQUINONE** - CAMEO Chemicals - NOAA (Alternate View). National Oceanic and Atmospheric Administration. URL: <https://cameochemicals.noaa.gov/chr/MNA.pdf>
- Abstract for TR-29 - National Toxicology Program - NIH. National Institutes of Health. URL: <https://ntp.niehs.nih.gov/results/pubs/longterm/reports/longterm/tr001500/abstract/tr029>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. echemi.com [echemi.com]
- 2. 2-Methyl-1-nitroanthraquinone (of uncertain purity) - OEHHA [oehha.ca.gov]
- 3. Abstract for TR-29 [ntp.niehs.nih.gov]
- 4. 2-METHYL-1-NITROANTHRAQUINONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-Methyl-1-nitroanthraquinone | C15H9NO4 | CID 31426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- To cite this document: BenchChem. [Application Notes & Protocols for 2-Methyl-1-nitroanthraquinone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094343#laboratory-manual-for-handling-2-methyl-1-nitroanthraquinone]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)